molecular formula C6H9BN2O2 B1458140 (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid CAS No. 1537208-26-6

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B1458140
CAS No.: 1537208-26-6
M. Wt: 151.96 g/mol
InChI Key: GLCJLPWLKMBILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2. It is a boronic acid derivative featuring a cyclopropyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)boronic acid typically involves the borylation of the corresponding pyrazole derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyrazole with a diboron reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

(1-Cyclopropyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potent inhibitor of specific enzymes and pathways, including:

  • PI3Kδ Inhibition : It has shown promise as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, which plays a critical role in cellular signaling pathways related to cancer and inflammation .
  • Lactate Dehydrogenase (LDH) Inhibition : Recent studies have demonstrated its efficacy in inhibiting LDH, an enzyme involved in the metabolic pathway of cancer cells. This inhibition leads to reduced lactate production and glycolysis in cancer cell lines .

In Vitro Studies

A series of experiments have characterized the biological activity of this compound across various cell lines:

Cell Line Target Enzyme IC50 (µM) Comments
MiaPaCa2 (Pancreatic Cancer)LDHA0.063Significant inhibition observed
A673 (Sarcoma)LDHB0.080Effective in reducing glycolysis
Primary T-cellsPI3Kδ0.025High specificity for immune modulation

These results indicate that this compound exhibits low nanomolar potency against key metabolic enzymes associated with cancer progression.

Case Studies

  • Inhibition of Cancer Metabolism : A study reported that compounds structurally related to this compound significantly reduced lactate levels in cancer cells, suggesting a potential for metabolic reprogramming in tumors .
  • Immune Modulation : Another investigation highlighted its role in modulating immune responses by inhibiting PI3Kδ, which could have therapeutic implications in autoimmune diseases and cancer immunotherapy .

Comparative Analysis

When compared to other boronic acid derivatives, this compound demonstrates superior selectivity and potency against specific targets:

Compound Target Enzyme IC50 (µM) Selectivity
This compoundLDHA/PI3Kδ0.025 - 0.063High
Boronic Acid Derivative ALDHA0.150Moderate
Boronic Acid Derivative BPI3Kγ0.200Low

Properties

IUPAC Name

(2-cyclopropylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCJLPWLKMBILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid
Reactant of Route 6
(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.